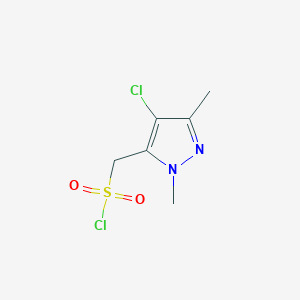

(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonyl chloride

CAS No.:

Cat. No.: VC17740919

Molecular Formula: C6H8Cl2N2O2S

Molecular Weight: 243.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H8Cl2N2O2S |

|---|---|

| Molecular Weight | 243.11 g/mol |

| IUPAC Name | (4-chloro-2,5-dimethylpyrazol-3-yl)methanesulfonyl chloride |

| Standard InChI | InChI=1S/C6H8Cl2N2O2S/c1-4-6(7)5(10(2)9-4)3-13(8,11)12/h3H2,1-2H3 |

| Standard InChI Key | WUZBQKXCNNDRCF-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NN(C(=C1Cl)CS(=O)(=O)Cl)C |

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, (4-chloro-2,5-dimethylpyrazol-3-yl)methanesulfonyl chloride, reflects its substitution pattern on the pyrazole ring. The pyrazole scaffold contains nitrogen atoms at positions 1 and 2, with methyl groups at positions 2 and 5, a chlorine atom at position 4, and a methanesulfonyl chloride group at position 3. This arrangement confers unique electronic and steric properties, critical for its reactivity.

Molecular Formula and Weight

The molecular formula C₆H₈Cl₂N₂O₂S corresponds to a molecular weight of 243.11 g/mol. Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | Not explicitly listed |

| InChI Key | WUZBQKXCNNDRCF-UHFFFAOYSA-N |

| SMILES | CC1=NN(C(=C1Cl)Cl)CS(=O)(=O)Cl |

| Density | Not reported |

| Melting/Boiling Points | Not documented |

The absence of thermodynamic data underscores the compound’s primary use as an intermediate rather than a standalone material.

Spectroscopic and Computational Data

While experimental spectra are scarce, computational models predict characteristic infrared (IR) absorptions for the sulfonyl chloride group (~1370 cm⁻¹ and 1170 cm⁻¹ for asymmetric and symmetric S=O stretching) and C-Cl bonds (~750 cm⁻¹). Nuclear magnetic resonance (NMR) simulations suggest distinct proton environments for the methyl groups (δ 2.3–2.5 ppm) and pyrazole ring protons (δ 6.1–6.3 ppm).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves two sequential steps: chlorination and sulfonylation.

-

Chlorination of Pyrazole Precursor:

A 1,3-dimethylpyrazole derivative undergoes electrophilic chlorination using reagents like sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) in dichloromethane at 0–5°C. This step introduces the chlorine atom at position 4. -

Sulfonylation:

The chlorinated intermediate reacts with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) to install the sulfonyl chloride group. Solvents such as acetonitrile or tetrahydrofuran (THF) are employed at reflux temperatures (60–80°C).

Industrial Manufacturing

Industrial protocols remain proprietary but likely optimize the above steps for scalability. Key considerations include:

-

Cost-effective chlorinating agents (e.g., Cl₂ gas under controlled conditions).

-

Continuous flow reactors to enhance yield and reduce byproducts.

-

Green chemistry principles, such as solvent recycling and catalytic methods.

Reactivity and Mechanistic Insights

The sulfonyl chloride group (-SO₂Cl) is highly electrophilic, driving nucleophilic substitutions. Common reactions include:

Sulfonamide Formation

Reaction with primary or secondary amines (e.g., aniline, piperidine) in dichloromethane yields sulfonamides, a reaction facilitated by bases like pyridine to absorb HCl byproducts:

This reaction is pivotal in drug design, as sulfonamides exhibit antimicrobial and antiviral activities .

Esterification and Thioether Synthesis

-

Alcohols: React with the compound to form sulfonate esters, useful as alkylating agents.

-

Thiols: Produce thiosulfonates, intermediates in polymer chemistry.

Reaction conditions typically involve polar aprotic solvents (e.g., DMF) and mild heating (40–60°C).

Applications in Pharmaceutical and Agrochemical Research

Drug Discovery

The compound’s role as a sulfonamide precursor aligns with its use in developing:

-

Antibiotics: Sulfonamides target dihydropteroate synthase in bacteria.

-

Kinase Inhibitors: Functionalized pyrazoles modulate enzyme activity in cancer therapies.

-

Antivirals: Sulfonyl groups enhance bioavailability and target binding .

Agrochemical Development

Pyrazole sulfonamides are explored as herbicides and pesticides due to their stability and mode of action. For example, analogs inhibit acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis.

| Hazard Aspect | Recommendation |

|---|---|

| Storage | -20°C in airtight, light-resistant containers |

| Handling | Use nitrile gloves, fume hoods |

| Disposal | Incineration with scrubbers |

| Transportation | UN3261 (Corrosive, Class 8) |

Shipping costs for hazardous materials vary by region, with international air transport incurring fees exceeding USD 150 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume